Ethyl 5-aminoisothiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-aminoisothiazole-3-carboxylate is a heterocyclic organic compound that contains a five-membered ring with nitrogen and sulfur atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-aminoisothiazole-3-carboxylate typically involves the reaction of ethyl 3-ethoxyacrylate with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, in ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminoisothiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-aminoisothiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl 5-aminoisothiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and protein synthesis. These actions contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Ethyl 5-aminoisothiazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-aminothiazole-5-carboxylate: Similar structure but different substitution pattern, leading to different biological activities.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties that are valuable in various applications.
Properties
Molecular Formula |
C6H8N2O2S |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
ethyl 5-amino-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2,7H2,1H3 |
InChI Key |
ALKLRHOXASEPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NSC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.